Tpmp-I-2

Description

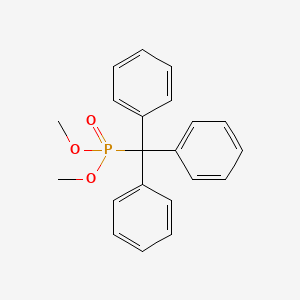

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H21O3P |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

[dimethoxyphosphoryl(diphenyl)methyl]benzene |

InChI |

InChI=1S/C21H21O3P/c1-23-25(22,24-2)21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,1-2H3 |

InChI Key |

YLBCWGMOZJDNRZ-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

TPMP-I-2 ; TPMP-I 2 ; TPMP-I2 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Target of Tpmp-I-2: A Technical Guide to its Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation of Tpmp-I-2, a compound identified as an inhibitor of mitochondrial respiration. Through a detailed examination of its mechanism of action, this document outlines the experimental methodologies employed to confirm its molecular target and delineates its impact on cellular metabolic pathways.

Quantitative Data Summary

The inhibitory effects of methyltriphenylphosphonium (Tpmp), presumed to be the compound of interest, have been quantified across various experimental setups. The following table summarizes the key quantitative data, providing a clear comparison of its potency and effects.

| Parameter | Value | Cell Line/System | Experimental Condition | Reference |

| IC50 | 3.93 mM (95% CI: 3.70–4.17 mM) | Permeabilized C2C12 cells | Inhibition of 2-oxoglutarate dehydrogenase complex (OGDHC) | [1] |

| Cellular Respiration | Dose-dependent decrease | Intact C2C12 myoblasts | Glucose, glutamine, and pyruvate as substrates | [1] |

Core Experimental Protocols

The identification of 2-oxoglutarate dehydrogenase as the primary target of Tpmp was elucidated through a series of key experiments. The detailed methodologies for these experiments are provided below.

1. Cellular Respiration Analysis in Intact Cells

-

Objective: To determine the effect of Tpmp on mitochondrial respiration in living cells.

-

Methodology:

-

C2C12 myoblasts were cultured in standard conditions.

-

Cells were treated with varying concentrations of Tpmp or a vehicle control.

-

Oxygen consumption rates (OCR) were measured using a Seahorse XF Analyzer.

-

A sequential injection of oligomycin (1 μM), FCCP (1 μM), and a mixture of rotenone and antimycin A (1 μM each) was performed to assess basal respiration, ATP turnover-driven respiration, maximal respiration, and non-mitochondrial oxygen consumption.

-

-

Key Finding: Tpmp caused a gradual, dose-dependent decrease in the oxygen consumption rate in intact C2C12 cells.[1]

2. NADH-Linked Respiration in Permeabilized Cells

-

Objective: To investigate the specific site of inhibition within the electron transport chain.

-

Methodology:

-

C2C12 cells were permeabilized with digitonin to allow direct access of substrates to the mitochondria.

-

Respiration was stimulated with substrates for Complex I (NADH-linked) or Complex II (succinate-linked).

-

The effect of Tpmp on oxygen consumption was measured in the presence of these specific substrates.

-

-

Key Finding: The inhibition by Tpmp was observed to be limited to NADH-linked respiration.[1]

3. Enzyme Kinetics

-

Objective: To characterize the nature of the inhibition of the 2-oxoglutarate dehydrogenase complex (OGDHC).

-

Methodology:

-

OGDHC was purified from bovine heart.

-

Enzyme activity was measured spectrophotometrically by monitoring the reduction of NAD+ at 340 nm in the presence of 2-oxoglutarate and coenzyme A.

-

The assay was performed with varying concentrations of 2-oxoglutarate and a fixed concentration of Tpmp to determine the mode of inhibition.

-

-

Key Finding: Tpmp exhibits a mixed inhibition of the OGDHC complex.[1]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for this compound target identification.

Caption: Inhibition of OGDHC in the Krebs Cycle by this compound.

References

In-depth Technical Guide: Structural Activity Relationship of Tpmp-I-2 Analogs

Notice: Information regarding the specific compound "Tpmp-I-2" is exceptionally limited in publicly available scientific literature and databases. A search of chemical suppliers indicates that a compound with this designation is associated with the anticancer effects of immunotoxins, but it is no longer commercially available.[1] This scarcity of foundational data, including its chemical structure, mechanism of action, and biological activity, precludes the creation of a comprehensive technical guide on the structural activity relationships of its analogs as requested.

The following guide is therefore constructed based on the broader context of related compounds and potential mechanisms of action that may be relevant to a molecule with the "Tpmp" designation, such as those targeting mitochondria. The "Tpmp" nomenclature is often associated with triphenylphosphonium (TPP+) derivatives. TPP+ is a lipophilic cation used to target molecules to mitochondria due to the negative mitochondrial membrane potential.

Hypothetical Core Structure and Potential Mechanism of Action

Given the common use of the TPP+ moiety in mitochondrial-targeted therapeutics, it is plausible that "this compound" is a derivative of methyltriphenylphosphonium (TPMP). These compounds are known to accumulate in the mitochondrial matrix.

One potential mechanism of action for such compounds is the inhibition of key mitochondrial enzymes. For instance, TPMP itself has been shown to inhibit the Krebs cycle enzyme 2-oxoglutarate dehydrogenase complex (OGDHC).[2][3] This inhibition is progressive and dose-dependent, leading to a decrease in cellular respiration.[2] The lipophilicity of TPP+ derivatives often correlates with their inhibitory potency on OGDHC.[2][3]

Another possible mechanism, particularly relevant in the context of cancer, is the modulation of mitochondrial calcium signaling. The mitochondrial calcium uniporter (MCU) is a key protein responsible for calcium uptake into mitochondria.[4][5][6] Dysregulation of mitochondrial calcium can lead to cellular dysfunction and apoptosis, making MCU a target for therapeutic intervention in various diseases, including cancer.[4][5] While no direct link between a "this compound" and MCU inhibition has been found, this remains a plausible avenue of investigation for mitochondrial-targeted anticancer compounds.

Potential Signaling Pathway Involvement

Based on the hypothetical mechanisms, the signaling pathway diagram below illustrates the potential points of intervention for a compound like this compound within the mitochondria.

Caption: Potential mitochondrial signaling pathways impacted by this compound.

Structural Activity Relationship (SAR) - A Generalized Perspective

Without specific data for this compound analogs, we can infer potential SAR from related classes of mitochondrial-targeted compounds. The following table summarizes hypothetical SAR based on common modifications to a TPP+ core structure.

| Modification Position | Moiety Added/Modified | Effect on Activity | Rationale |

| Alkyl Linker Chain | Increased Length | Potentially Increased | Enhances lipophilicity, which can improve mitochondrial accumulation and interaction with membrane-associated targets. |

| Introduction of Rigidity | Variable | May optimize orientation within the target binding site, but could also introduce steric hindrance. | |

| Aromatic Rings of TPP+ | Substitution with Electron-Withdrawing Groups | Potentially Increased | May enhance the cationic nature and mitochondrial accumulation. |

| Substitution with Electron-Donating Groups | Potentially Decreased | May reduce the cationic character. | |

| Bioactive Moiety | Varies (e.g., antioxidant, cytotoxic agent) | Dependent on the specific target | The nature of the attached "warhead" will dictate the specific biological effect. |

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, the following outlines standard methodologies that would be employed to investigate the structural activity relationship of novel mitochondrial-targeted compounds.

Synthesis of Analogs

A generalized workflow for the synthesis of TPP+-containing analogs is depicted below. This typically involves the coupling of a TPP+-alkyl linker to a bioactive molecule.

Caption: A generalized workflow for the synthesis of TPP+ analogs.

In Vitro Biological Evaluation

-

Cell Viability Assays: To determine the cytotoxic or cytostatic effects of the analogs, assays such as MTT, XTT, or CellTiter-Glo would be performed on relevant cancer cell lines.

-

Mitochondrial Respiration Analysis: A Seahorse XF Analyzer would be used to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of cells treated with the analogs to assess their impact on mitochondrial function.[2]

-

Mitochondrial Membrane Potential Measurement: Probes like TMRE or TMRM would be used in conjunction with flow cytometry or fluorescence microscopy to determine if the compounds depolarize the mitochondrial membrane.

-

Enzyme Inhibition Assays: If a specific mitochondrial enzyme is the target (e.g., OGDHC), in vitro assays using the purified enzyme would be conducted to determine the IC50 values of the analogs.

-

Mitochondrial Calcium Uptake Measurement: In permeabilized cells or isolated mitochondria, a calcium-sensitive fluorescent indicator (e.g., Fura-2) would be used to measure the rate of mitochondrial calcium uptake in the presence of the analogs.

Conclusion

While a detailed analysis of the structural activity relationship of "this compound" analogs is not currently possible due to the lack of public data, this guide provides a framework based on the broader class of mitochondrial-targeted TPP+ compounds. Further research is required to first elucidate the structure and biological activity of this compound. Once this foundational information is established, the methodologies and principles outlined herein can be applied to systematically explore the SAR of its analogs and potentially develop more potent and selective anticancer agents.

References

- 1. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 2. Mitochondrial Probe Methyltriphenylphosphonium (TPMP) Inhibits the Krebs Cycle Enzyme 2-Oxoglutarate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial Probe Methyltriphenylphosphonium (TPMP) Inhibits the Krebs Cycle Enzyme 2-Oxoglutarate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of the mitochondrial calcium uniporter for the treatment of disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for a PI3K/Akt/mTOR Pathway Inhibitor in Cell Culture Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for utilizing a small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway in cell culture experiments. The protocols cover essential assays for assessing cell viability, apoptosis, and the direct impact on the signaling cascade. These methodologies are foundational for preclinical cancer research and drug development.

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention. This document outlines the experimental protocols for characterizing the effects of a specific inhibitor, herein referred to as "Compound X" (as a placeholder for TPMP-I-2), on cancer cells in vitro.

Mechanism of Action

Compound X is hypothesized to function by inhibiting one or more key kinases within the PI3K/Akt/mTOR pathway. This inhibition is expected to block downstream signaling, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells where this pathway is overactive. The experimental protocols detailed below are designed to test this hypothesis.

Quantitative Data Summary

The following tables represent typical quantitative data obtained from experiments with a PI3K/Akt/mTOR inhibitor.

Table 1: Cell Viability (IC50) Data

| Cell Line | Treatment Duration (hours) | IC50 (µM) |

| MDA-MB-231 | 72 | 5.2 |

| MCF-7 | 72 | 8.9 |

| A549 | 72 | 12.5 |

| HCT116 | 72 | 6.8 |

Table 2: Apoptosis Induction

| Cell Line | Compound X Conc. (µM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V Positive) |

| MDA-MB-231 | 10 | 48 | 35.4% |

| MCF-7 | 10 | 48 | 28.1% |

Experimental Protocols

Cell Culture

-

Cell Line Maintenance: Human cancer cell lines (e.g., MDA-MB-231, MCF-7) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[3]

-

Subculturing: Cells are passaged upon reaching 80-90% confluency.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[4]

-

Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of Compound X for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of Compound X for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in protein expression and phosphorylation states within the PI3K/Akt/mTOR pathway.

-

Cell Lysis: After treatment with Compound X, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin).

-

Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

PI3K/Akt/mTOR Signaling Pathway

Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.

Experimental Workflow for Compound X Evaluation

Caption: Workflow for evaluating the in vitro effects of a compound.

References

- 1. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. thno.org [thno.org]

Application Notes and Protocols: In Vitro Cytotoxicity Assay for Tpmp-I-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tpmp-I-2 is a compound with potential anticancer effects, suggested to function as an immunotoxin.[1] This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a metabolic activity-based assay, specifically the MTS assay. The protocol is designed to be a starting point for researchers and can be adapted based on the specific cell lines and experimental goals.

Triphenylphosphonium (TPP) derivatives, the class of compounds to which this compound belongs, are known to target mitochondria.[2][3][4] Their cytotoxic mechanism often involves the disruption of mitochondrial function, leading to a decrease in metabolic activity and ultimately cell death.[5][6] Therefore, an MTS assay, which measures the metabolic conversion of a tetrazolium salt into a colored formazan product by viable cells, is a suitable method to quantify the cytotoxic effects of this compound.

Data Presentation

Due to the limited publicly available cytotoxicity data specifically for this compound, the following table presents representative IC50 values for various triphenylphosphonium derivatives against different human cancer cell lines. This data is intended to provide a general understanding of the cytotoxic potential of this class of compounds. Researchers should determine the specific IC50 value for this compound in their cell line of interest.

| Compound Class | Cell Line | Assay Type | IC50 (µM) | Reference |

| TPP Conjugates | M-HeLa, HuTu 80, MCF-7, T 98 G, A 549, DU-145, SK-OV-3, PC-3, A-375 | Not Specified | 0.1 - 7.3 | [4] |

| Stearyl Triphenylphosphonium (STPP) | Ovarian Cancer (Ovcar-3) | Metabolic Assay | Higher toxicity in drug-resistant line | [2] |

| Alkyltriphenylphosphonium (CnTPP) | Human Embryonic Kidney (293T) | MTT Assay | Submicromolar to Micromolar | [3] |

| Honokiol, Lonidamine, and Atovaquone TPP Conjugates | Platelets | LDH and Calcein-AM | Slight cytotoxicity from 1 µM | [5][6] |

Experimental Protocols

Principle of the MTS Assay

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. The assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in cell culture media. The amount of formazan produced is directly proportional to the number of living cells in the culture.

Materials

-

This compound compound

-

Human cancer cell line of choice (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA solution

-

96-well clear-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader capable of measuring absorbance at 490 nm

-

Humidified incubator (37°C, 5% CO2)

Experimental Workflow

Caption: Workflow for the in vitro cytotoxicity assessment of this compound using the MTS assay.

Detailed Protocol

-

Cell Seeding:

-

Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

-

Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

-

Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

-

Include wells with medium only (no cells) for background absorbance correction.

-

Incubate the plate overnight in a humidified incubator to allow the cells to attach.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. It is advisable to test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control (medium only).

-

Carefully remove the medium from the wells of the 96-well plate containing the attached cells.

-

Add 100 µL of the prepared this compound dilutions, vehicle control, or untreated control medium to the respective wells.

-

Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

-

-

MTS Assay and Data Collection:

-

After the incubation period, add 20 µL of the MTS reagent directly to each well.

-

Incubate the plate for 1-4 hours at 37°C in a humidified incubator. The incubation time may need to be optimized depending on the cell line and its metabolic rate.

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the medium-only wells (background) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

-

Plot the percent cell viability against the log of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%, from the dose-response curve using non-linear regression analysis.

-

Signaling Pathway

The primary mechanism of action for many triphenylphosphonium-based compounds involves their accumulation in mitochondria, driven by the large mitochondrial membrane potential. This accumulation can lead to the disruption of mitochondrial function and the induction of apoptosis.

Caption: Proposed mechanism of this compound induced cytotoxicity via mitochondrial disruption.

References

- 1. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 2. In vitro assessment of stearyl triphenyl phosphonium toxicity in drug-resistant tumor cells | 4open [4open-sciences.org]

- 3. Observation of Cytotoxicity of Phosphonium Derivatives Is Explained: Metabolism Inhibition and Adhesion Alteration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Effect of Mitochondria-Targeted Triphenylphosphonium-Based Compounds (Honokiol, Lonidamine, and Atovaquone) on the Platelet Function and Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | In Vitro Effect of Mitochondria-Targeted Triphenylphosphonium-Based Compounds (Honokiol, Lonidamine, and Atovaquone) on the Platelet Function and Cytotoxic Activity [frontiersin.org]

Application Notes and Protocols for Tpmp-I-2 Administration in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tpmp-I-2 is an experimental anticancer agent that has demonstrated potential in preclinical studies. Its mechanism of action involves the induction of apoptosis in cancer cells and the downregulation of stearoyl-CoA desaturase (SCD), a key enzyme in lipid metabolism. This document provides detailed application notes and protocols for the administration of this compound in mouse xenograft models, based on available preclinical data. The primary focus of in vivo studies to date has been on its synergistic effects when used in combination with other anti-cancer agents, such as immunotoxins.

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted approach. The primary mechanism identified is the inhibition of stearoyl-CoA desaturase (SCD). SCD is a critical enzyme in the biosynthesis of monounsaturated fatty acids from saturated fatty acids. The inhibition of SCD leads to an accumulation of saturated fatty acids, which can induce endoplasmic reticulum (ER) stress. This, in turn, activates the unfolded protein response (UPR), a signaling cascade that, when prolonged, triggers apoptosis (programmed cell death).

Furthermore, the disruption of lipid metabolism by this compound may also affect the integrity and fluidity of cellular membranes, potentially sensitizing cancer cells to other therapeutic agents. Some evidence also points to this compound's ability to inhibit the 2-oxoglutarate dehydrogenase complex in the Krebs cycle, impacting mitochondrial function and cellular respiration.

Signaling Pathway

Caption: Signaling pathway of this compound leading to apoptosis.

Data Presentation

The following tables summarize the quantitative data from a key preclinical study by Risberg et al. (2011), which investigated this compound in combination with the immunotoxin 425.3PE.

Table 1: In Vivo Efficacy of this compound in Combination Therapy in a Rat Xenograft Model

| Treatment Group | Animal Model | Cancer Type | Median Survival (days) | p-value vs. Control |

| Control | Nude Rats | Micrometastatic Cervical Cancer | 29 | - |

| 425.3PE + this compound | Nude Rats | Micrometastatic Cervical Cancer | 42 | <0.05 |

Table 2: In Vivo Efficacy of a Related Compound (4BI) in Combination Therapy in a Mouse Xenograft Model

| Treatment Group | Animal Model | Cancer Type | Mean Tumor Volume (mm³) at Day 25 |

| Control | Nude Mice | Breast Cancer | ~1200 |

| 425.3PE | Nude Mice | Breast Cancer | ~1000 |

| 4BI | Nude Mice | Breast Cancer | ~900 |

| 425.3PE + 4BI | Nude Mice | Breast Cancer | ~400 |

Note: The study by Risberg et al. focused on the combination of this compound with an immunotoxin and a structurally related compound, 4BI, was used in the breast cancer mouse model. Data for this compound as a monotherapy in these models is not available in the publication.

Experimental Protocols

The following are detailed protocols for establishing a mouse xenograft model and administering this compound, based on the methodologies described in the available literature.

Protocol 1: Establishment of a Subcutaneous Mouse Xenograft Model

Materials:

-

Cancer cell line of interest (e.g., human breast adenocarcinoma)

-

Female immunodeficient mice (e.g., BALB/c nude mice), 6-8 weeks old

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel (optional)

-

Trypsin-EDTA

-

Hemocytometer or automated cell counter

-

1 mL syringes with 27-gauge needles

-

Animal housing facility with appropriate sterile conditions

Procedure:

-

Cell Culture: Culture the selected cancer cell line in T-75 flasks until they reach 80-90% confluency.

-

Cell Harvesting:

-

Aspirate the culture medium.

-

Wash the cells once with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate at 37°C until cells detach.

-

Neutralize the trypsin with complete medium.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.

-

-

Cell Counting and Preparation:

-

Resuspend the cell pellet in sterile PBS or serum-free medium.

-

Perform a cell count to determine the cell concentration and viability (should be >95%).

-

Adjust the cell concentration to the desired density for injection (e.g., 5 x 10^7 cells/mL). If using Matrigel, resuspend the cells in a 1:1 mixture of PBS and Matrigel on ice.

-

-

Tumor Cell Implantation:

-

Anesthetize the mouse according to approved institutional protocols.

-

Using a 1 mL syringe with a 27-gauge needle, subcutaneously inject 100 µL of the cell suspension (e.g., 5 x 10^6 cells) into the flank of the mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation.

-

Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

-

Randomize the mice into treatment groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).

-

Protocol 2: Preparation and Administration of this compound

Materials:

-

This compound compound

-

Vehicle for solubilization (e.g., DMSO, followed by dilution in PBS or saline)

-

Sterile 1.5 mL microcentrifuge tubes

-

Vortex mixer

-

1 mL syringes with 27-gauge needles

-

Animal scale

Procedure:

-

Preparation of this compound Solution:

-

Note: The optimal solvent and concentration should be determined empirically. The following is a general guideline.

-

Based on the study by Risberg et al., this compound was used at a concentration of 10 µM for in vitro experiments. For in vivo administration, a dose of 5 mg/kg was used for the related compound 4BI. A similar dose for this compound can be used as a starting point.

-

Calculate the required amount of this compound based on the body weight of the mice and the desired dose.

-

Dissolve this compound in a minimal amount of a suitable solvent like DMSO.

-

Further dilute the solution with a sterile, biocompatible vehicle such as PBS or saline to the final desired concentration. Ensure the final concentration of the initial solvent (e.g., DMSO) is low (typically <10%) to avoid toxicity.

-

Vortex the solution thoroughly to ensure it is fully dissolved.

-

-

Administration of this compound:

-

Weigh each mouse to determine the precise volume of the drug solution to be administered.

-

Based on the Risberg et al. study, administration was performed via intraperitoneal (i.p.) injection.

-

Gently restrain the mouse and administer the calculated volume of the this compound solution via i.p. injection using a 1 mL syringe with a 27-gauge needle.

-

The treatment schedule in the reference study for the combination therapy was three times a week for three weeks. This can be adapted as a starting point for this compound administration protocols.

-

-

Monitoring and Data Collection:

-

Continue to monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.

-

Monitor the body weight of the mice as an indicator of general health and potential toxicity.

-

At the end of the study, euthanize the mice according to approved institutional protocols and excise the tumors for further analysis (e.g., histology, western blotting for SCD levels).

-

Experimental Workflow Visualization

Caption: Experimental workflow for this compound administration in a mouse xenograft model.

Disclaimer: This document is intended for research purposes only. All animal experiments should be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions.

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis with TIMP-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tissue Inhibitor of Metalloproteinases-2 (TIMP-2) is a multifunctional protein known for its role in regulating extracellular matrix remodeling by inhibiting matrix metalloproteinases (MMPs). Emerging evidence reveals a complex, context-dependent role for TIMP-2 in the regulation of apoptosis. TIMP-2 can exert both pro- and anti-apoptotic effects, making it a molecule of significant interest in cancer biology and drug development. Its impact on cell survival is often mediated through its interaction with membrane-type 1 MMP (MT1-MMP), leading to the activation of intracellular signaling pathways such as Ras-ERK1/2 and PI3K/Akt.[1][2]

These application notes provide a comprehensive overview and detailed protocols for analyzing the effects of TIMP-2 on apoptosis using flow cytometry. The provided methodologies cover standard assays for detecting key apoptotic events, including the externalization of phosphatidylserine, caspase activation, and changes in mitochondrial membrane potential.

Data Presentation

The following tables summarize representative quantitative data on the effects of TIMP-2 on apoptosis under different experimental conditions. This data is illustrative and based on findings from published research. Actual results may vary depending on the cell line, experimental setup, and specific reagents used.

Table 1: Effect of TIMP-2 on Serum Starvation-Induced Apoptosis in MCF-7 Cells Measured by Annexin V-FITC/PI Staining

| Treatment Condition | Viable Cells (Annexin V- / PI-) (%) | Early Apoptotic Cells (Annexin V+ / PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (%) |

| Control (with serum) | 95.2 ± 2.1 | 3.1 ± 0.8 | 1.7 ± 0.5 |

| Serum Starvation (72h) | 60.5 ± 3.5 | 25.3 ± 2.9 | 14.2 ± 2.3 |

| Serum Starvation + TIMP-2 (100 ng/mL) | 78.9 ± 2.8 | 15.1 ± 2.2 | 6.0 ± 1.1 |

Table 2: Pro-Apoptotic Effect of TIMP-2 in a 3D Collagen I Environment

| Cell Line | Treatment Condition | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Epithelial Cancer Cells | 3D Collagen I | 8.4 ± 1.2 | 4.1 ± 0.9 |

| Epithelial Cancer Cells | 3D Collagen I + TIMP-2 (100 ng/mL) | 19.7 ± 2.5 | 10.3 ± 1.8 |

Signaling Pathways and Experimental Workflow

TIMP-2 Anti-Apoptotic Signaling Pathway

Caption: TIMP-2 binding to MT1-MMP activates Ras, leading to ERK1/2 and Akt activation and inhibition of apoptosis.

General Experimental Workflow for Apoptosis Analysis

Caption: A generalized workflow for the analysis of apoptosis by flow cytometry.

Experimental Protocols

Protocol 1: Analysis of Apoptosis using Annexin V and Propidium Iodide Staining

This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

MCF-7 cells (or other cell line of interest)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Serum-free culture medium

-

Recombinant human TIMP-2

-

Phosphate-Buffered Saline (PBS), cold

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

-

12 x 75 mm flow cytometry tubes

Procedure:

-

Cell Seeding: Seed MCF-7 cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

-

Induction of Apoptosis and Treatment:

-

For the anti-apoptotic effect of TIMP-2, induce apoptosis by serum starvation. Replace the complete medium with serum-free medium.

-

Treat the cells with 100 ng/mL of TIMP-2 or vehicle control.

-

Incubate for the desired time (e.g., 72 hours).

-

-

Cell Harvesting:

-

Collect the culture supernatant (containing floating cells) into a 15 mL conical tube.

-

Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin.

-

Combine the adherent and floating cells and centrifuge at 300 x g for 5 minutes.

-

-

Staining:

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within 1 hour of staining.

-

Use appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).

-

Acquire data for at least 10,000 events per sample.

-

Analyze the data to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

-

Protocol 2: Measurement of Caspase Activation

This protocol utilizes a fluorochrome-labeled inhibitor of caspases (FLICA) to detect active caspases in apoptotic cells.

Materials:

-

Cells treated as described in Protocol 1.

-

FLICA Caspase-3/7 Assay Kit

-

Wash Buffer

-

Propidium Iodide (or another viability dye)

Procedure:

-

Cell Preparation: Harvest and wash cells as described in Protocol 1, steps 3.1-3.3.

-

Staining:

-

Resuspend the cell pellet in 300 µL of complete medium.

-

Add 10 µL of the 30X FLICA reagent to the cell suspension.

-

Incubate for 1 hour at 37°C in a CO2 incubator.

-

Wash the cells twice with 1X Wash Buffer.

-

Resuspend the cells in 400 µL of 1X Binding Buffer.

-

Add a viability dye such as PI just before analysis.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Live cells will be negative for both FLICA and the viability dye.

-

Early apoptotic cells will be positive for FLICA and negative for the viability dye.

-

Late apoptotic/necrotic cells will be positive for both FLICA and the viability dye.

-

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a potentiometric dye like Tetramethylrhodamine, Ethyl Ester (TMRE) to measure changes in the mitochondrial membrane potential.

Materials:

-

Cells treated as described in Protocol 1.

-

TMRE reagent

-

CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization.

-

Complete culture medium.

Procedure:

-

Cell Preparation: Harvest and wash cells as described in Protocol 1, steps 3.1-3.3.

-

Staining:

-

Resuspend the cell pellet in pre-warmed complete medium containing 100 nM TMRE.

-

For a positive control, treat a separate sample with 50 µM CCCP for 15 minutes to induce mitochondrial depolarization.

-

Incubate the cells for 15-30 minutes at 37°C.

-

Centrifuge the cells and resuspend in fresh, pre-warmed medium or PBS for analysis.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Healthy cells with polarized mitochondria will exhibit bright red fluorescence.

-

Apoptotic cells with depolarized mitochondria will show a decrease in red fluorescence.

-

Conclusion

The provided application notes and protocols offer a robust framework for investigating the multifaceted role of TIMP-2 in apoptosis using flow cytometry. By employing these standardized methods, researchers can obtain reliable and quantitative data on the effects of TIMP-2 on cell survival and death, contributing to a deeper understanding of its biological functions and its potential as a therapeutic target.

References

Application Notes and Protocols: Triptolide-Induced Apoptosis in Lung Cancer Cells

A Comprehensive Guide for Researchers

Introduction

Triptolide, a diterpenoid triepoxide derived from the traditional Chinese herb Tripterygium wilfordii, has demonstrated potent anti-tumor activity across a range of cancer types, including non-small cell lung cancer (NSCLC).[1][2] This document provides detailed application notes and experimental protocols for researchers and drug development professionals investigating the use of Triptolide and its derivatives for inducing apoptosis in lung cancer cells. While the specific compound "Tpmp-I-2" was not explicitly identified in the literature, it is likely a derivative of Triptolide, such as a triptolide phosphate monoester. The protocols and data presented herein are based on the well-documented effects of Triptolide on lung cancer cells.

Triptolide exerts its cytotoxic effects through the induction of apoptosis, or programmed cell death, a critical process in cancer therapy.[1][3] Its mechanism of action involves the modulation of multiple signaling pathways that regulate cell survival and death.

Mechanism of Action

Triptolide induces apoptosis in lung cancer cells through a multi-faceted approach, primarily by targeting key signaling pathways that control cell proliferation and survival.[3][4]

-

PI3K/Akt/mTOR Pathway: Triptolide has been shown to downregulate the phosphorylation of Akt, mTOR, and p70S6K in NSCLC cells.[3] The PI3K/Akt/mTOR pathway is a crucial pro-survival signaling cascade that is often hyperactivated in cancer. Its inhibition by Triptolide leads to decreased cell proliferation and the induction of apoptosis.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, is also modulated by Triptolide. In drug-resistant lung cancer cells, Triptolide has been observed to affect this pathway, contributing to the reversal of drug resistance and the induction of apoptosis.[1]

-

Bcl-2 Family Proteins: Triptolide treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1][2] This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis, leading to mitochondrial dysfunction and the activation of caspases.

-

Caspase Activation: The induction of apoptosis by Triptolide culminates in the activation of effector caspases, such as caspase-3 and caspase-9.[1][2] Activated caspase-3 is responsible for the cleavage of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the execution of the apoptotic program.[2]

-

miR-204-5p/Caveolin-1 Axis: Recent studies have identified a novel mechanism involving the upregulation of microRNA-204-5p by Triptolide. This leads to the downregulation of Caveolin-1 (CAV-1), which in turn affects the Akt/Bcl-2-mediated mitochondrial apoptosis pathway.[4][5]

Data Presentation

The following tables summarize the quantitative effects of Triptolide on lung cancer cells based on published literature.

Table 1: Effect of Triptolide on the Expression of Apoptosis-Regulating Proteins in A549/Taxol Cells

| Protein | Treatment | Fold Change vs. Control | Reference |

| Cleaved Caspase-3 | Triptolide | Upregulated | [1] |

| Cleaved Caspase-9 | Triptolide | Upregulated | [1] |

| Bax | Triptolide | Upregulated | [1] |

| Bcl-2 | Triptolide | Downregulated | [1] |

Table 2: Effect of Triptolide on Caveolin-1 and miR-204-5p Expression in NSCLC Cells (A549 and H460)

| Molecule | Treatment | Effect | Reference |

| Caveolin-1 (mRNA & protein) | Triptolide | Decreased | [4][5] |

| miR-204-5p | Triptolide | Upregulated | [4][5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Triptolide on lung cancer cells.

Materials:

-

Lung cancer cell lines (e.g., A549, A549/Taxol)

-

Triptolide (dissolved in DMSO)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed lung cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Triptolide (e.g., 0, 10, 20, 40, 80 nM) for 24, 48, or 72 hours. Ensure the final DMSO concentration is less than 0.1%.

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

Materials:

-

Lung cancer cells

-

Triptolide

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with Triptolide at the desired concentration and time point.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis.

Materials:

-

Treated and untreated lung cancer cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells and determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 30-50 µg) on SDS-PAGE gels.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the expression of target proteins to a loading control (e.g., β-actin).

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described.

Caption: Triptolide-induced apoptotic signaling pathway in lung cancer cells.

Caption: General experimental workflow for studying Triptolide's effects.

References

- 1. Triptolide exerts pro-apoptotic and cell cycle arrest activity on drug-resistant human lung cancer A549/Taxol cells via modulation of MAPK and PI3K/Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triptolide inhibits epithelial-mesenchymal transition phenotype through the p70S6k/GSK3/β-catenin signaling pathway in taxol-resistant human lung adenocarcinoma - Tian - Translational Lung Cancer Research [tlcr.amegroups.org]

- 3. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]

- 4. oncotarget.com [oncotarget.com]

- 5. Triptolide-induced apoptosis in non-small cell lung cancer via a novel miR204-5p/Caveolin-1/Akt-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Assessing the Efficacy of a Novel PI3K Inhibitor, Tpmp-I-2, in 3D Spheroid Cultures

Audience: Researchers, scientists, and drug development professionals.

Introduction

Three-dimensional (3D) spheroid cultures are increasingly utilized in cancer research and drug discovery as they more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell cultures.[1][2][3] Spheroids mimic key aspects of tumors, including nutrient and oxygen gradients, cell-cell interactions, and extracellular matrix deposition, which influence drug penetration and efficacy.[2][3] This application note provides a detailed protocol for assessing the efficacy of a hypothetical novel PI3K inhibitor, Tpmp-I-2, in 3D spheroid models. The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade frequently dysregulated in cancer, making it a key therapeutic target. These protocols can be adapted for the evaluation of other small molecule inhibitors in 3D cell culture systems.

Putative Signaling Pathway of this compound

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively active, promoting tumorigenesis. This compound is a hypothetical inhibitor targeting PI3K, thereby blocking the downstream activation of Akt and mTOR and their subsequent effects on cellular processes.

Caption: Putative PI3K/Akt/mTOR signaling pathway targeted by this compound.

Experimental Workflow

The overall workflow for assessing the efficacy of this compound involves spheroid formation, compound treatment, and subsequent analysis of cell viability, apoptosis, and target engagement.

Caption: General experimental workflow for efficacy testing in 3D spheroids.

Data Presentation

Table 1: Effect of this compound on Spheroid Viability and Apoptosis

| Concentration (µM) | Spheroid Diameter (µm, Mean ± SD) | Cell Viability (% of Control, Mean ± SD) | Caspase-3/7 Activity (RLU, Mean ± SD) |

| Vehicle (0.1% DMSO) | 520 ± 25 | 100 ± 5.2 | 1500 ± 210 |

| 0.1 | 510 ± 28 | 95.3 ± 4.8 | 1850 ± 250 |

| 1 | 450 ± 32 | 75.1 ± 6.1 | 4500 ± 420 |

| 10 | 320 ± 41 | 42.6 ± 5.5 | 9800 ± 750 |

| 50 | 210 ± 35 | 15.8 ± 3.9 | 15200 ± 1100 |

Table 2: Quantification of Immunofluorescence Staining in Spheroids

| Treatment | % Ki67 Positive Cells (Mean ± SD) | Cleaved Caspase-3 Intensity (Arbitrary Units, Mean ± SD) | p-Akt (Ser473) Intensity (Arbitrary Units, Mean ± SD) |

| Vehicle (0.1% DMSO) | 65.2 ± 7.8 | 1.2 ± 0.3 | 8.5 ± 1.1 |

| This compound (10 µM) | 22.5 ± 5.1 | 7.8 ± 1.5 | 2.1 ± 0.5 |

Experimental Protocols

Spheroid Formation Protocol (Liquid Overlay Technique)

This protocol describes the generation of spheroids using ultra-low attachment plates.

Materials:

-

Cancer cell line (e.g., HCT116, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well ultra-low attachment round-bottom plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Culture cells in a T75 flask to 80-90% confluency.

-

Wash cells with PBS and detach using Trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and perform a cell count.

-

Dilute the cell suspension to a final concentration of 5,000 cells per 100 µL.

-

Dispense 100 µL of the cell suspension into each well of a 96-well ultra-low attachment plate.[4]

-

Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.

-

Incubate the plate in a humidified incubator for 48-72 hours to allow for spheroid formation. Spheroids of approximately 300-500 µm in diameter are ideal for mimicking tumor characteristics.[2]

Cell Viability Assay (ATP-Based) Protocol

This protocol utilizes a commercially available ATP-based assay (e.g., CellTiter-Glo® 3D) to measure cell viability.[5][6]

Materials:

-

Spheroids in a 96-well plate

-

This compound stock solution

-

CellTiter-Glo® 3D Reagent

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in culture medium.

-

Carefully remove 50 µL of medium from each well and add 50 µL of the corresponding drug dilution. Include vehicle control wells (e.g., 0.1% DMSO).

-

Incubate the plate for 72 hours.

-

Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® 3D reagent to each well.

-

Mix the contents by shaking on an orbital shaker for 5 minutes to induce cell lysis.[4]

-

Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

Apoptosis Assay (Caspase-3/7 Activity) Protocol

This protocol measures the activity of caspases 3 and 7, key effectors of apoptosis, using a luminescent assay (e.g., Caspase-Glo® 3/7 3D Assay).[7]

Materials:

-

Spheroids in a 96-well plate

-

This compound stock solution

-

Caspase-Glo® 3/7 3D Reagent

-

Luminometer

Procedure:

-

Treat spheroids with serial dilutions of this compound as described in the viability assay protocol and incubate for 48 hours.

-

Equilibrate the plate and the Caspase-Glo® 3/7 3D reagent to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 3D reagent to each well.

-

Gently mix the contents on a plate shaker for 1 minute.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

Measure luminescence using a plate reader.

Immunofluorescence Staining of Spheroids Protocol

This protocol describes the staining of spheroids for key markers of proliferation (Ki67), apoptosis (cleaved caspase-3), and pathway inhibition (p-Akt).[1][8]

Materials:

-

Spheroids

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA, 0.1% Tween-20 in PBS)

-

Primary antibodies (anti-Ki67, anti-cleaved caspase-3, anti-p-Akt)

-

Fluorescently-labeled secondary antibodies

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Confocal microscope

Procedure:

-

Gently collect spheroids from each treatment condition into microcentrifuge tubes.

-

Fix the spheroids with 4% PFA for 1 hour at room temperature.

-

Wash the spheroids three times with PBS.

-

Permeabilize with 0.5% Triton X-100 in PBS for 30 minutes.

-

Wash three times with PBS.

-

Block non-specific binding with blocking buffer for 2 hours at room temperature.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the spheroids five times with PBS containing 0.1% Tween-20.

-

Incubate with appropriate fluorescently-labeled secondary antibodies and DAPI for 2 hours at room temperature in the dark.

-

Wash five times with PBS containing 0.1% Tween-20.

-

Mount the spheroids on a slide with mounting medium and image using a confocal microscope.

Western Blot Analysis of Spheroids Protocol

This protocol is for analyzing protein expression levels in spheroids.

Materials:

-

Spheroids

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-Akt, anti-total Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Pool at least 10-20 spheroids per condition and wash with ice-cold PBS.

-

Lyse the spheroids in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for evaluating the efficacy of the hypothetical PI3K inhibitor, this compound, in 3D spheroid cultures. By employing a combination of viability, apoptosis, and target-specific assays, researchers can gain valuable insights into the therapeutic potential of novel compounds in a more physiologically relevant in vitro setting. These methods are adaptable and can serve as a foundation for the preclinical assessment of a wide range of anti-cancer agents.

References

- 1. Spheroid preparation and immunofluorescence protocol. | Abcam [abcam.com]

- 2. Three-Dimensional Spheroids as In Vitro Preclinical Models for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. corning.com [corning.com]

- 5. CellTiter-Glo® 3D: A Sensitive, Accurate Viability Assay for 3D Cell Cultures [promega.com]

- 6. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. promegaconnections.com [promegaconnections.com]

- 8. content.protocols.io [content.protocols.io]

Application Notes and Protocols: Quantitative PCR for SCD1 mRNA Levels in Response to Tpmp-I-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids.[1] Its expression is implicated in various pathological conditions, including metabolic diseases and cancer, making it a compelling target for therapeutic intervention.[2][3] These application notes provide a detailed protocol for quantifying the messenger RNA (mRNA) levels of SCD1 using quantitative polymerase chain reaction (qPCR) following treatment with Tpmp-I-2, a known inhibitor of SCD protein levels.[4]

This compound is an anticancer agent that has been shown to decrease the protein levels of stearoyl-CoA desaturase.[4] By quantifying SCD1 mRNA levels, researchers can investigate whether the inhibitory effect of this compound occurs at the transcriptional level. This protocol is designed to guide researchers through the process of cell culture, treatment with this compound, RNA extraction, reverse transcription, and qPCR analysis.

Signaling Pathways Involving SCD1

SCD1 expression is regulated by a complex network of signaling pathways. Understanding these pathways is crucial for interpreting the effects of inhibitors like this compound. Key regulatory pathways include:

-

SREBP-1c Pathway: Sterol regulatory element-binding protein 1c (SREBP-1c) is a major transcription factor that upregulates the expression of genes involved in lipogenesis, including SCD1.[5]

-

PI3K-Akt-mTOR Pathway: This pathway, often activated by growth factors, can promote the activity of SREBP-1c, thereby increasing SCD1 expression.[6]

-

AMPK Pathway: AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. Activation of AMPK, which can occur under conditions of low energy, generally leads to the suppression of anabolic processes like lipogenesis, including the downregulation of SCD1 expression.[7]

-

Mitochondrial Metabolism: Recent studies have highlighted a link between mitochondrial function and SCD1 expression. For instance, SCD1 deficiency has been shown to influence mitochondrial complex II activity through succinate accumulation.[8][9]

The following diagram illustrates the key signaling pathways that regulate SCD1 expression.

Figure 1: Simplified diagram of key signaling pathways regulating SCD1 gene expression.

Experimental Protocols

This section provides a detailed methodology for investigating the effect of this compound on SCD1 mRNA levels.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

Figure 2: Experimental workflow for quantifying SCD1 mRNA levels after this compound treatment.

Cell Culture and Treatment

-

Cell Line Selection: Choose a cell line known to express SCD1. Examples include liver cancer cell lines (e.g., HepG2) or breast cancer cell lines (e.g., MCF-7).

-

Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to the desired final concentrations.

-

Treatment: Once the cells reach the desired confluency, replace the old medium with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

Incubation: Incubate the cells for a predetermined period (e.g., 24, 48 hours) to allow for changes in gene expression.

Total RNA Extraction

-

Lysis: After the incubation period, wash the cells with ice-cold PBS and then lyse the cells directly in the culture plate using a suitable lysis buffer (e.g., from an RNA extraction kit).

-

Homogenization: Homogenize the lysate to shear the genomic DNA.

-

RNA Purification: Follow the manufacturer's protocol for the chosen RNA extraction kit to purify the total RNA. This typically involves steps of binding the RNA to a silica membrane, washing, and eluting the RNA.

-

RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1.

Reverse Transcription (cDNA Synthesis)

-

Reaction Setup: Prepare the reverse transcription reaction mix according to the manufacturer's protocol for the chosen reverse transcriptase kit. This typically includes the purified RNA template, reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.

-

Incubation: Perform the reverse transcription reaction in a thermal cycler using the recommended temperature and time settings. This will synthesize complementary DNA (cDNA) from the RNA template.

Quantitative PCR (qPCR)

-

Primer Design: Use validated primers specific for the SCD1 gene and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the gene of interest, and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

-

qPCR Run: Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

Table 1: Example qPCR Cycling Conditions

| Step | Temperature (°C) | Time | Cycles |

| Initial Denaturation | 95 | 10 min | 1 |

| Denaturation | 95 | 15 sec | 40 |

| Annealing/Extension | 60 | 60 sec |

Data Analysis

-

Ct Values: The qPCR instrument will generate a cycle threshold (Ct) value for each reaction, which is the cycle number at which the fluorescence signal crosses a certain threshold.

-

ΔCt Calculation: For each sample, calculate the ΔCt by subtracting the Ct value of the housekeeping gene from the Ct value of the SCD1 gene.

-

ΔCt = Ct(SCD1) - Ct(Housekeeping Gene)

-

-

ΔΔCt Calculation: Calculate the ΔΔCt by subtracting the ΔCt of the control group (vehicle-treated) from the ΔCt of the experimental group (this compound-treated).

-

ΔΔCt = ΔCt(Experimental) - ΔCt(Control)

-

-

Fold Change Calculation: The fold change in gene expression is calculated as 2-ΔΔCt.

Data Presentation

The results of the qPCR experiment can be summarized in a table for easy comparison of SCD1 mRNA levels across different treatment conditions.

Table 2: Example Data Table for SCD1 mRNA Fold Change

| Treatment Group | Concentration | Mean ΔCt (± SD) | ΔΔCt | Fold Change (2-ΔΔCt) |

| Vehicle Control | - | 5.2 (± 0.3) | 0 | 1.0 |

| This compound | 1 µM | 6.5 (± 0.4) | 1.3 | 0.41 |

| This compound | 5 µM | 7.8 (± 0.5) | 2.6 | 0.16 |

| This compound | 10 µM | 9.1 (± 0.6) | 3.9 | 0.07 |

Note: The data in this table are for illustrative purposes only and do not represent actual experimental results.

Conclusion

This document provides a comprehensive guide for researchers to investigate the effect of the inhibitor this compound on SCD1 mRNA levels using quantitative PCR. By following these detailed protocols and utilizing the provided diagrams and tables, researchers can effectively design, execute, and interpret their experiments. This will contribute to a better understanding of the mechanism of action of this compound and the transcriptional regulation of the important metabolic enzyme SCD1.

References

- 1. Molecular and Functional Analysis of the Stearoyl-CoA Desaturase (SCD) Gene in Buffalo: Implications for Milk Fat Synthesis [mdpi.com]

- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 3. Molecular Mechanisms Underlying the Elevated Expression of a Potentially Type 2 Diabetes Mellitus Associated SCD1 Variant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TGF-β1 promotes SCD1 expression via the PI3K-Akt-mTOR-SREBP1 signaling pathway in lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stearoyl-CoA desaturase 1 deficiency increases fatty acid oxidation by activating AMP-activated protein kinase in liver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Scd1 controls de novo beige fat biogenesis through succinate-dependent regulation of mitochondrial complex II - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Minimizing Off-Target Effects of Tpmp-I-2

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Tpmp-I-2 in experiments while minimizing its off-target effects. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its intended biological effect?

This compound is an anticancer agent whose primary target is Stearoyl-CoA Desaturase (SCD). SCD is a key enzyme in lipid metabolism, responsible for converting saturated fatty acids into monounsaturated fatty acids. By inhibiting SCD, this compound disrupts this process, leading to an accumulation of saturated fatty acids and ultimately inducing apoptosis (programmed cell death) in cancer cells.

Q2: What are the potential off-target effects of this compound?

While the primary target of this compound is SCD, like many small molecule inhibitors, it may have off-target effects. These can arise from interactions with other enzymes, particularly those with similar structural features to SCD, or through indirect effects on cellular pathways. Potential off-target effects could include modulation of other desaturases or enzymes involved in lipid metabolism. It is crucial to experimentally validate the on-target and off-target effects of this compound in your specific experimental system.

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is critical for ensuring that your experimental results are due to the inhibition of SCD. Here are several strategies:

-

Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect (e.g., apoptosis or changes in fatty acid composition) without causing widespread, non-specific cellular toxicity.

-

Employ Control Experiments:

-

Vehicle Control: Always include a control group treated with the vehicle (e.g., DMSO) used to dissolve this compound.

-

Rescue Experiments: To confirm that the observed effects are due to SCD inhibition, try to rescue the phenotype by adding the product of the SCD-catalyzed reaction, oleic acid, to the cell culture medium.

-

Use a Structurally Unrelated SCD Inhibitor: Comparing the effects of this compound with another SCD inhibitor that has a different chemical scaffold can help distinguish on-target from off-target effects.

-

-

Validate Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to SCD in your cells at the concentrations used in your experiments.[1][2][3][4]

-

Profile for Off-Targets: For in-depth studies, consider using advanced techniques like quantitative proteomics to identify potential off-target proteins of this compound.[5][6][7][8]

Q4: My cells are showing high levels of toxicity even at low concentrations of this compound. What could be the cause and how can I troubleshoot this?

High cellular toxicity can be due to on-target effects (if the cell line is highly dependent on SCD activity) or off-target effects. Here’s a troubleshooting guide:

| Possible Cause | Troubleshooting Steps |

| High On-Target Toxicity | - Perform a dose-response curve to determine the IC50 value in your cell line. - Shorten the incubation time with this compound. - Assess whether your cell line has a known dependency on de novo lipogenesis. |

| Off-Target Toxicity | - Perform a rescue experiment with oleic acid. If toxicity is not rescued, it may be an off-target effect. - Use a structurally unrelated SCD inhibitor to see if it phenocopies the toxicity. - Profile the expression of other desaturases in your cell line to assess potential for off-target binding. |

| Solvent Toxicity | - Ensure the final concentration of the vehicle (e.g., DMSO) is not exceeding 0.1-0.5% in your cell culture medium. - Run a vehicle-only control to assess its toxicity. |

| Cell Culture Conditions | - Ensure your cells are healthy and not stressed before adding the inhibitor. - Check for contamination in your cell culture.[9] |

Quantitative Data Summary

The following tables summarize key quantitative data for assessing the effects of this compound. Please note that specific IC50 and selectivity data for this compound are not widely available in the public domain and should be determined empirically in your experimental system.

Table 1: In Vitro Enzyme Inhibition Data (Hypothetical Data for this compound)

| Compound | Target | IC50 (nM) | Assay Conditions |

| This compound | SCD1 | To be determined | Recombinant human SCD1, [substrate] = Km |

| This compound | SCD2 | To be determined | Recombinant human SCD2, [substrate] = Km |

| Control Inhibitor | SCD1 | Known Value | Published assay conditions |

Table 2: Cellular Activity Data (Hypothetical Data for this compound)

| Cell Line | Assay | Endpoint | IC50 / EC50 (µM) |

| Breast Cancer Cell Line (e.g., MCF-7) | Apoptosis Assay (Caspase-3/7 activity) | Apoptosis Induction | To be determined |

| Cervical Cancer Cell Line (e.g., HeLa) | Cell Viability Assay (e.g., MTT) | Growth Inhibition | To be determined |

| Non-cancerous Cell Line (e.g., MCF-10A) | Cell Viability Assay (e.g., MTT) | Growth Inhibition | To be determined |

Experimental Protocols

Protocol 1: Assessing Apoptosis Induction by Western Blotting

This protocol details the steps to measure the levels of key apoptosis markers, cleaved caspase-3 and cleaved PARP, in cells treated with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-cleaved caspase-3, anti-PARP, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells and treat with various concentrations of this compound and a vehicle control for the desired time period.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a method to confirm the binding of this compound to SCD in intact cells.[1][2][3][4]

Materials:

-

Cells in culture

-

This compound and vehicle control

-

PBS

-

PCR tubes

-

Thermal cycler

-

Lysis buffer with protease inhibitors

-

Apparatus for freeze-thaw cycles (e.g., liquid nitrogen)

-

Centrifuge

-

Western blotting reagents and anti-SCD antibody

Procedure:

-

Cell Treatment: Treat cells with this compound or vehicle control.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler.

-

Cell Lysis: Lyse the cells using freeze-thaw cycles.

-

Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to pellet the precipitated proteins.

-

Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of soluble SCD by Western blotting.

-

Data Interpretation: A shift in the melting curve of SCD to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Caption: Troubleshooting workflow for high cellular toxicity.

Caption: this compound signaling pathway.

References